molecular formula C17H25N3O5 B5402375 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide

2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide

Cat. No. B5402375
M. Wt: 351.4 g/mol
InChI Key: XKHVHNVDNDXBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as DPA-714 and is a member of the piperazine family of compounds. DPA-714 has been shown to have potential as a radioligand for imaging neuroinflammation, as well as for the treatment of various diseases.

Mechanism of Action

DPA-714 binds to the translocator protein (TSPO), which is expressed on the outer mitochondrial membrane of cells. TSPO is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been shown to bind to TSPO with high affinity, and is therefore a promising radioligand for imaging neuroinflammation.
Biochemical and Physiological Effects
DPA-714 has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a radioligand for imaging neuroinflammation, DPA-714 has also been studied for its potential as a therapeutic agent for various diseases. DPA-714 has been shown to have anti-inflammatory and neuroprotective effects in animal models of Alzheimer's disease, multiple sclerosis, and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPA-714 as a radioligand for imaging neuroinflammation is its high affinity for TSPO. This allows for the detection of even low levels of neuroinflammation, which can be difficult to detect using other imaging techniques. However, one limitation of using DPA-714 is its relatively short half-life, which can make it difficult to use for longitudinal studies.

Future Directions

There are many potential future directions for research involving DPA-714. One area of interest is the development of new radioligands with longer half-lives, which would allow for more longitudinal studies. Another area of interest is the development of new therapeutic agents based on the structure of DPA-714, which could have potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of DPA-714, and to identify any potential side effects or limitations of its use.

Synthesis Methods

DPA-714 can be synthesized through a multistep process, which involves the reaction of 2,3-dimethoxybenzaldehyde with piperazine and acetic anhydride to form the intermediate 2-[1-(2,3-dimethoxybenzyl)-3-acetylpiperazinyl]. This intermediate is then reacted with ethylene glycol and acetic acid to form the final product, 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide.

Scientific Research Applications

DPA-714 has been extensively studied for its potential as a radioligand for imaging neuroinflammation. Neuroinflammation is a process that occurs in response to injury or disease in the brain, and is characterized by the activation of immune cells and the release of inflammatory mediators. Imaging neuroinflammation can provide valuable insights into the pathophysiology of various neurological disorders, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease.

properties

IUPAC Name

2-[1-[(2,3-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-hydroxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-24-14-5-3-4-12(16(14)25-2)11-20-8-6-19-17(23)13(20)10-15(22)18-7-9-21/h3-5,13,21H,6-11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHVHNVDNDXBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCNC(=O)C2CC(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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